5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrolidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a pyrrolidinone ring.
5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: This compound features a dibenzo[a,d]cycloheptene core with a 4-methylphenyl substituent.
Uniqueness
5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolidinone ring with phenyl and 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
824935-48-0 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1-phenyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C17H15NO/c1-13-7-9-14(10-8-13)16-11-12-17(19)18(16)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
InChI Key |
HCQYDHRNVPJLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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